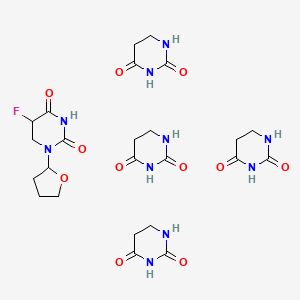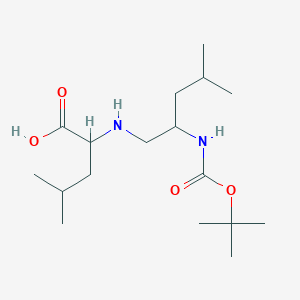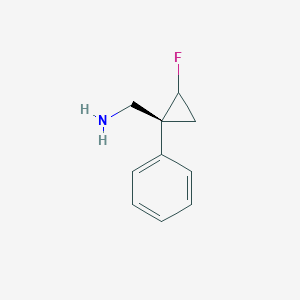
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is a chemical compound with the molecular formula C7H10Cl2O5. It is characterized by the presence of ester, hydroxyl, and chloro functional groups. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of chloroacetic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides.
Ester hydrolysis: Products are chloroacetic acid and 2-hydroxy-1,3-propanediol.
Oxidation: Products include the corresponding aldehyde or ketone.
Scientific Research Applications
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester bond can be cleaved by hydrolytic enzymes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-chloro-2-methylphenoxy)-, 2-hydroxy-1,3-propanediyl ester
- Hexadecanoic acid, 1,3-propanediyl ester
- Indole-3-acetic acid derivatives
Uniqueness
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester and chloro groups make it a versatile intermediate in organic synthesis, while the hydroxyl group enhances its solubility and reactivity .
Properties
CAS No. |
7250-48-8 |
|---|---|
Molecular Formula |
C7H10Cl2O5 |
Molecular Weight |
245.05 g/mol |
IUPAC Name |
[3-(2-chloroacetyl)oxy-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C7H10Cl2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2 |
InChI Key |
QJIXLSMNMUIHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CCl)O)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)


![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
phosphinyl]acetate]](/img/structure/B14795661.png)
![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)


![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)

